3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethylphenyl group at position 6, a methyl group at position 5, and a propanoic acid moiety at position 2. Its synthesis likely follows methodologies described for analogous thiazolo-triazole derivatives, involving cyclization of 3-(substituted-phenacyl)thio[1,2,4]triazoles using polyphosphoric acid (PPA) at elevated temperatures .
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[6-(4-ethylphenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H17N3O2S/c1-3-11-4-6-12(7-5-11)15-10(2)22-16-17-13(18-19(15)16)8-9-14(20)21/h4-7H,3,8-9H2,1-2H3,(H,20,21) |
InChI Key |
RRLUQLVSFCFUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=NC(=NN23)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole core. The introduction of the 4-ethylphenyl and 5-methyl groups is achieved through selective alkylation reactions. The final step involves the attachment of the propanoic acid moiety through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazole derivatives.
Scientific Research Applications
3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, and the disruption of cellular processes in cancer cells, resulting in apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 4-ethylphenyl substituent distinguishes this compound from closely related derivatives. Key comparisons include:
- Electronic Effects : Fluorine (electron-withdrawing) enhances anticonvulsant selectivity for MES, while propoxy (electron-donating) broadens activity to both MES and PTZ models . The ethyl group (moderately electron-donating) may balance lipophilicity and membrane permeability but requires empirical validation.
- Steric Effects : Ethyl’s bulkier structure compared to fluorine or chlorine could influence receptor binding. For example, 3c’s compact 4-F substituent allows optimal hydrophobic interactions in MES models .
Core Structure Variations
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives: Compound MFCD05154792 () replaces the propanoic acid with an acetate group and introduces a methoxyphenyl moiety.
- Triazole-Thiadiazole Hybrids: Compounds like 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () exhibit diversified bioactivity due to sulfur-rich scaffolds, which may enhance metal-binding or redox properties .
Propanoic Acid vs. Other Acidic Substituents
The propanoic acid group distinguishes the target compound from derivatives with shorter (e.g., ethanoic) or sulfonamide chains:
The carboxylic acid in the target compound may improve blood-brain barrier penetration compared to sulfonamides, which are more polar .
Biological Activity
3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole framework linked to a propanoic acid moiety, which may enhance its interaction with biological targets.
Chemical Structure
The chemical structure of the compound is represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : Approximately 302.39 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Core structure known for diverse biological activities |
| Propanoic Acid Moiety | Enhances solubility and potential bioactivity |
| 4-Ethylphenyl Substituent | May contribute to the compound's pharmacological properties |
Biological Activity
Preliminary studies indicate that 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exhibits significant biological activities. These activities include:
- Antimicrobial Activity : The thiazole and triazole rings are known for their antimicrobial properties. Research has shown that compounds containing these structures can inhibit the growth of various bacteria and fungi .
- Anti-inflammatory Effects : The presence of the propanoic acid moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models .
- Anticancer Potential : Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have demonstrated cytotoxic effects against cancer cell lines. The unique combination of functional groups in this compound may enhance its anticancer efficacy .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : Compounds containing triazole moieties often interact with enzymes involved in critical biochemical pathways. This interaction can lead to modulation of cellular processes that are pivotal in disease states .
- Receptor Binding : The structural characteristics may allow the compound to bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression .
Case Studies
Research has provided insights into the biological activity of similar compounds within the thiazolo[3,2-b][1,2,4]triazole class:
- Study on Antimicrobial Activity : A study demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents in enhancing activity .
- Investigation of Anti-inflammatory Properties : Another research focused on derivatives containing propanoic acid moieties showed promising results in reducing inflammatory markers in animal models of arthritis .
- Cytotoxicity Assays : A series of cytotoxicity assays revealed that compounds similar to 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
